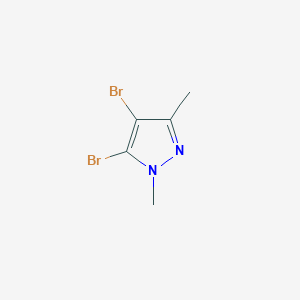

4,5-dibromo-1,3-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHDLCOEAHRTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408733 | |

| Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-71-8 | |

| Record name | 4,5-Dibromo-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS No: 5744-71-8)

Executive Summary: This guide provides an in-depth technical overview of 4,5-dibromo-1,3-dimethyl-1H-pyrazole, a key heterocyclic building block for research and development. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and this di-halogenated derivative serves as a versatile intermediate for the synthesis of complex, biologically active molecules.[1][2][3] This document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its vast potential in drug discovery, and outlines essential safety and handling procedures. It is intended for researchers, synthetic chemists, and professionals in drug development who require a reliable, scientifically grounded resource for utilizing this compound.

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have led to its incorporation into numerous FDA-approved drugs for a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases.[4] Compounds like Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity) underscore the pharmacological importance of this scaffold.[2][3]

4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS: 5744-71-8) is a strategically important derivative. The presence of two bromine atoms at the C4 and C5 positions transforms the pyrazole core into a highly versatile synthetic platform. These bromine atoms serve as reactive handles for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions, allowing for the precise and modular construction of highly substituted pyrazole analogs. This guide will elucidate the synthesis and application of this key intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting.

Table 1: Core Properties of 4,5-dibromo-1,3-dimethyl-1H-pyrazole

| Property | Value | Source |

| CAS Number | 5744-71-8 | [5] |

| Molecular Formula | C₅H₆Br₂N₂ | [ECHEMI] |

| Molecular Weight | 253.92 g/mol | [ECHEMI] |

| IUPAC Name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |

| Calculated XLogP3 | 2.3 | [ECHEMI] |

| Hydrogen Bond Acceptor Count | 1 | [ECHEMI] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not widely published, data from closely related analogs allow for a reliable prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets corresponding to the two methyl groups (N-CH₃ and C-CH₃). The N-methyl group would likely appear around 3.8-4.0 ppm, while the C3-methyl group would be slightly upfield, around 2.2-2.4 ppm. The absence of a proton at the C4 or C5 position simplifies the spectrum significantly.

-

¹³C NMR: The carbon spectrum would show distinct signals for the two methyl carbons, the quaternary carbons of the pyrazole ring (C3, C4, C5), and the N-methyl carbon. The brominated carbons (C4 and C5) would be shifted significantly compared to the non-brominated parent compound.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.

Synthesis and Mechanistic Insights

The synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is most logically achieved through the direct electrophilic bromination of the commercially available precursor, 1,3-dimethyl-1H-pyrazole.

Retrosynthetic Analysis

The retrosynthetic approach identifies the most direct pathway for synthesis, starting from simple, accessible materials. The key transformation is the double bromination of the pyrazole ring.

Caption: Retrosynthesis of the target compound.

Recommended Synthesis Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of pyrazole derivatives using N-Bromosuccinimide (NBS), a convenient and safer alternative to elemental bromine.[6][7][8]

Materials:

-

1,3-dimethyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dimethyl-1H-pyrazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (2.1 eq) portion-wise over 15-20 minutes. Causality: The portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Add saturated aqueous sodium thiosulfate solution to quench any remaining bromine or NBS.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar product from the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4,5-dibromo-1,3-dimethyl-1H-pyrazole.

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow.

Applications in Research and Development

The primary value of 4,5-dibromo-1,3-dimethyl-1H-pyrazole lies in its capacity as a versatile synthetic intermediate. The two bromine atoms are orthogonally positioned relative to the N-methyl and C-methyl groups, offering distinct steric and electronic environments that can be exploited for selective functionalization.

Gateway to Novel Pharmacophores

The C4 and C5 positions of the pyrazole ring are critical for interaction with biological targets. By using this dibrominated intermediate, medicinal chemists can rapidly generate libraries of novel compounds for screening. The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions, enabling the installation of a wide array of substituents.[9]

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: To install amine functionalities.

These transformations allow for the exploration of structure-activity relationships (SAR) around the pyrazole core, targeting a multitude of diseases where pyrazoles have shown promise, including cancer, inflammation, and microbial infections.[3][4]

Logical Pathway for Chemical Diversification

The sequential or differential reactivity of the two bromine atoms can be leveraged to create complex, unsymmetrically substituted pyrazoles, which are highly valuable in drug discovery.

Caption: Diversification via cross-coupling reactions.

Safety, Handling, and Storage

As a halogenated organic compound, 4,5-dibromo-1,3-dimethyl-1H-pyrazole requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from the closely related 4-bromo-1,3-dimethyl-1H-pyrazole (CAS 5775-82-6) provides a strong basis for safety protocols.[10]

GHS Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[10]

-

Serious Eye Damage/Irritation, Category 1 or 2 (H318/H319): Causes serious eye damage or irritation.[10]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: Avoid breathing dust, fumes, or vapors. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

First Aid Measures:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4,5-dibromo-1,3-dimethyl-1H-pyrazole is a high-value synthetic intermediate with significant potential for accelerating research in medicinal chemistry and materials science. Its straightforward synthesis and the versatile reactivity of its dibrominated core provide a robust platform for generating diverse molecular architectures. By adhering to the protocols and safety guidelines outlined in this document, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). One-Pot Synthesis of 4,5-Dihydropyrazole from Aldehydes, Hydrazines and Alkenes - Supporting Information. Retrieved from [Link]

-

ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. US5663366A - Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair.

-

SciELO México. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

PubChem. 4-Bromo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]

-

Angene. The Chemical Versatility of 3,5-Dibromo-1H-Pyrazole for Synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

-

De Gruyter. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. Retrieved from [Link]

-

ResearchGate. Bromination of pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Retrieved from [Link]

-

MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. Retrieved from [Link]

-

Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

-

ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-cancer agents. Retrieved from [Link]

-

ResearchGate. (2015). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

-

ResearchGate. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. 1-(4-(Bromomethyl)phenyl)-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

Reddit. Regioselectivity of pyrazole bromination. Retrieved from [Link]

-

PMC. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.org.mx [scielo.org.mx]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 4,5-Dibromo-1,3-dimethyl-1H-pyrazole

This technical monograph provides an in-depth spectroscopic and analytical profile of 4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS: 5744-71-8). It is designed for researchers requiring precise characterization data for quality control, synthesis validation, and structural elucidation.

Executive Summary & Structural Significance

4,5-Dibromo-1,3-dimethyl-1H-pyrazole is a fully substituted pyrazole derivative often utilized as a dense functionalization scaffold in medicinal chemistry. Unlike its mono-brominated analogs, this molecule lacks aromatic protons, rendering its spectroscopic signature distinctively "silent" in the aromatic region.

This guide focuses on the definitive identification of the 4,5-dibromo species, distinguishing it from the common impurity 4-bromo-1,3-dimethyl-1H-pyrazole. The presence of two bromine atoms introduces specific isotopic patterns in Mass Spectrometry and significant inductive shifts in NMR, which are detailed below.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole |

| Molecular Formula | C |

| Molecular Weight | 253.92 g/mol |

| Monoisotopic Mass | 251.89 g/mol ( |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in CDCl |

Synthesis & Impurity Profile

To understand the spectroscopy, one must understand the origin. This compound is typically synthesized via the electrophilic aromatic substitution (bromination) of 1,3-dimethylpyrazole using excess bromine or N-bromosuccinimide (NBS).

-

Primary Impurity: 4-bromo-1,3-dimethyl-1H-pyrazole (incomplete bromination).

-

Differentiation: The 4-bromo analog possesses a proton at the C-5 position (

~7.50 ppm), whereas the 4,5-dibromo target has no aromatic protons .

Synthesis Pathway Diagram

Figure 1: Stepwise bromination pathway. The disappearance of the C-5 proton is the critical reaction endpoint indicator.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The NMR profile of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is characterized by its simplicity. The absence of aromatic signals is the primary confirmation of full substitution.

H NMR (300 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 3.85 – 3.90 | Singlet (s) | 3H | N-CH | Shifted downfield (vs. 3.78 in mono-bromo) due to inductive effect of Br at C-5. |

| 2.28 – 2.32 | Singlet (s) | 3H | C-CH | Methyl group at C-3 position. |

| -- | -- | -- | Ar-H | ABSENT . Presence of a signal at ~7.5 ppm indicates 4-bromo impurity. |

C NMR (75 MHz, CDCl

)

The carbon spectrum will display 5 distinct signals.

-

C-3 (Quaternary): ~148.0 ppm (C-Me bearing).

-

C-5 (Quaternary): ~115.0 – 118.0 ppm (C-Br bearing; significantly shifted due to halogen).

-

C-4 (Quaternary): ~90.0 – 95.0 ppm (C-Br bearing; typically shielded in pyrazoles).

-

N-CH

: ~38.5 ppm. -

C-CH

: ~13.5 ppm.[1]

Mass Spectrometry (MS)

The mass spectrum provides the most definitive confirmation of the dibromo- substitution pattern due to the natural abundance of bromine isotopes (

-

Ionization Mode: ESI+ or EI.

-

Molecular Ion (M+): The parent ion cluster will span m/z 252, 254, and 256.

-

Isotope Pattern (M : M+2 : M+4): 1 : 2 : 1

-

This "Triplet" pattern is the hallmark of a molecule containing two bromine atoms .

-

Contrast: A mono-bromo compound shows a 1:1 doublet (M : M+2).

-

| m/z Peak | Relative Intensity | Origin |

| 252 | 25% | |

| 254 | 50% | |

| 256 | 25% |

Infrared Spectroscopy (FT-IR)

-

Absence of bands: No C-H stretching vibration > 3000 cm

(aromatic C-H), confirming the loss of the H-5 proton. -

Key Bands:

-

2950 cm

: Aliphatic C-H stretch (Methyl groups). -

1550 – 1480 cm

: C=N and C=C pyrazole ring stretches. -

600 – 800 cm

: C-Br stretching vibrations (strong, characteristic fingerprint).

-

Experimental Protocol: Analytical Sample Preparation

To ensure high-quality spectral data, follow this standardized preparation protocol.

Reagents:

-

Chloroform-d (CDCl

) with 0.03% TMS (internal standard). -

HPLC-grade Methanol (for MS).

Procedure:

-

NMR Prep: Dissolve 5–10 mg of the solid 4,5-dibromo-1,3-dimethyl-1H-pyrazole in 0.6 mL of CDCl

. Ensure the solution is clear; filter through a cotton plug if particulate matter persists. -

MS Prep: Prepare a 1 mg/mL stock solution in Methanol. Dilute to 10 µg/mL with 0.1% Formic Acid in MeOH/Water (50:50) for ESI-MS injection.

Quality Control Check:

Run a quick

Analytical Logic Tree

Figure 2: Decision tree for distinguishing mono-bromo vs. dibromo- species using proton NMR.

References

-

PubChem Compound Summary. 4-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5775-82-6). National Center for Biotechnology Information. (Used for comparative spectral baselining). [Link]

-

Baltayan, A. O., et al. "Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles."[2] Russian Journal of General Chemistry, 2009. (Methodology for bromination of dimethylpyrazoles). [Link]

-

VDOC Archive. Abstracts on Pyrazole Nitration and Bromination. (Cites nitration of the 4,5-dibromo intermediate). [Link]

Sources

Technical Guide: Reactivity & Regioselective Functionalization of 4,5-Dibromo-1,3-dimethyl-1H-pyrazole

Executive Summary

The 4,5-dibromo-1,3-dimethyl-1H-pyrazole scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a versatile precursor for p38 MAP kinase inhibitors, HSP90 inhibitors, and various agrochemicals. Its utility lies in the orthogonal reactivity of the two bromine atoms. Despite their structural similarity, the C4 and C5 positions possess distinct electronic environments, enabling sequential, regioselective functionalization.

This guide provides a definitive technical analysis of this molecule's reactivity profile, offering researchers a validated roadmap for selective C-C bond formation. We move beyond generic protocols to explain the why and how of site-selectivity, supported by mechanistic insights and optimized experimental workflows.

Part 1: Structural & Electronic Analysis

To master the reactivity of this molecule, one must understand the electronic bias introduced by the N1-methyl and C3-methyl groups.

The Electronic Bias (The "Alpha Effect")

The pyrazole ring is not electronically uniform.

-

Position C5 (The "Alpha" Position): Adjacent to the pyrrole-like nitrogen (N1). This position is significantly more electron-deficient due to the inductive withdrawal of the adjacent nitrogen. Consequently, the C5-Br bond is more polarized and susceptible to oxidative addition by Pd(0) species.

-

Position C4 (The "Beta" Position): Flanked by carbon atoms. It is relatively electron-rich compared to C5. In electrophilic aromatic substitution (EAS), this is the preferred site of attack; however, in metal-catalyzed cross-couplings of polyhalogenated systems, it is the less reactive site.

Visualization: Reactivity Map

The following diagram illustrates the electronic divergence that dictates the reaction order.

Figure 1: Reactivity map highlighting the electronic divergence between C4 and C5 positions.

Part 2: Regioselective Functionalization Strategies

The "Golden Rule" for this scaffold is C5 First . Attempting to functionalize C4 exclusively while leaving C5-Br intact is chemically arduous and typically requires indirect routes (e.g., starting from 4-bromo-1,3-dimethylpyrazole).

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

In Suzuki couplings, the oxidative addition of Pd(0) is the rate-determining step. The electron-deficient C5-Br bond reacts significantly faster than the C4-Br bond.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into C5-Br (favored by lower bond dissociation energy and proximity to N1).

-

Transmetallation: Boronic acid transfers the aryl group.

-

Reductive Elimination: Formation of the C5-Aryl product.

Optimization Data: The following table summarizes conditions for maximizing C5-selectivity (Mono-arylation) vs. Bis-arylation.

| Parameter | C5-Selective Conditions (Target) | Bis-Arylation Conditions (Overkill) | Mechanistic Note |

| Stoichiometry | 1.0 equiv Boronic Acid | > 2.5 equiv Boronic Acid | Control stoichiometry to prevent C4 reaction. |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ or Pd₂dba₃/XPhos | PPh₃ is bulky enough to slow C4 addition. |

| Base | Na₂CO₃ (aq) or K₃PO₄ | Cs₂CO₃ or KOtBu | Weaker bases minimize "Halogen Dance" side reactions. |

| Solvent | DME/H₂O or Toluene/EtOH | DMF or 1,4-Dioxane (High T) | Lower polarity solvents often aid selectivity. |

| Temperature | 80–90 °C | > 110 °C (Microwave) | High heat overcomes the activation barrier for C4. |

Scenario B: Lithium-Halogen Exchange (HLE)

Warning: The Halogen Dance. Treating 4,5-dibromo-1,3-dimethylpyrazole with n-BuLi can lead to a "Halogen Dance" (isomerization) where the lithium migrates to the thermodynamically most stable position.

-

Kinetic Control (-78°C): Exchange occurs at C5-Br (CIPE effect: Li coordinates to N1? No, N1 is blocked. Li coordinates to the Br lone pairs, but the C5 anion is stabilized by N1 inductive effect).

-

Thermodynamic Control (> -40°C): The lithium species may equilibrate.

Recommendation: For clean mono-functionalization via HLE, strictly maintain -78°C and use inverse addition (add BuLi to the heterocycle) to minimize equilibration.

Part 3: Experimental Protocols

Protocol 1: Regioselective C5-Arylation (Suzuki Coupling)

Objective: Synthesize 4-bromo-1,3-dimethyl-5-phenyl-1H-pyrazole.

Reagents:

-

4,5-Dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)

-

Phenylboronic acid (1.05 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

DME (Dimethoxyethane) (0.2 M concentration)

Step-by-Step Workflow:

-

Degassing: Charge a reaction vial with the dibromo-pyrazole, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed DME and the aqueous Na₂CO₃ solution via syringe.

-

Thermal Activation: Heat the sealed vial to 85°C for 4–6 hours. Critical: Monitor by TLC/LCMS. Stop immediately upon consumption of starting material to prevent C4-coupling.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The C5-arylated product typically elutes after the bis-arylated impurity (if any) but before the starting material.

Protocol 2: Sequential C4-Functionalization

Objective: Functionalize the remaining C4-bromide.

Once the C5 position is substituted (e.g., with a phenyl group), the C4-bromide becomes the only available electrophile. Standard Suzuki conditions can now be applied, often requiring slightly more vigorous conditions (e.g., 100°C or SPhos ligand) due to the increased steric bulk at C5 and C3.

Part 4: Logical Workflow & Decision Tree

Use this decision tree to plan your synthesis based on your target substitution pattern.

Figure 2: Strategic decision tree for synthetic planning.

References

-

Regioselectivity in Pyrazole Coupling: Organic & Biomolecular Chemistry, "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling." (Demonstrates Suzuki preference for C5/C3 positions over C4 in activated systems).

-

C5-Arylation Dominance: Comptes Rendus Chimie, "Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation." (Confirms C5 as the active site for Pd-insertion in 1,4-substituted systems).

-

General Pyrazole Reactivity: National Institutes of Health (NIH), "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." (Provides foundational data on pyrazole halogen reactivity trends).

-

Lithium-Halogen Exchange Mechanics: The Journal of Organic Chemistry, "The Role of Conjugation in the Halogen Lithium Exchange Selectivity." (Explains the electronic factors governing Li-Br exchange in poly-brominated heterocycles).

Technical Deep Dive: Rational Discovery of Novel Pyrazole Derivatives

Executive Summary

The pyrazole scaffold (1,2-diazole) remains a "privileged structure" in modern medicinal chemistry due to its unique electronic profile, capacity for diverse non-covalent interactions (π-stacking, H-bonding), and metabolic stability.[1] Recent FDA approvals—including Pralsetinib (2020) , Berotralstat (2020) , and Asciminib (2021) —underscore the scaffold's dominance, particularly in kinase inhibition where it frequently serves as an ATP-mimetic hinge binder.

This guide moves beyond basic heterocyclic chemistry to address the critical bottleneck in pyrazole discovery: controlling regioselectivity during synthesis and optimizing the tautomeric equilibrium for target affinity.

Module 1: Structural Logic & Pharmacophore Design

The Hinge-Binding Hypothesis

In kinase inhibitor design, the pyrazole ring often functions as a bioisostere for the adenine ring of ATP. The nitrogen atoms at positions 1 and 2 can serve as both hydrogen bond donors (HBD) and acceptors (HBA), allowing for precise engagement with the kinase hinge region.

-

N-Unsubstituted Pyrazoles (1H-pyrazoles): Exist in tautomeric equilibrium. This is a double-edged sword; it allows the molecule to "adapt" to the binding pocket but costs entropic energy upon binding.

-

N-Substituted Pyrazoles: Lock the conformation. The choice of substituent (Methyl, Isopropyl, Phenyl) at N1 determines the vector of the substituents at C3 and C5, critically affecting selectivity.

Electronic Tuning of C3/C5

The C3 and C5 positions are electronically distinct.

-

C3 Position: Often points toward the solvent front or the gatekeeper residue. Bulky groups here (e.g., tert-butyl, CF3) can improve metabolic stability and selectivity.

-

C5 Position: Sterically crowded if N1 is substituted. Substituents here often force the N1-group out of plane, creating a "twisted" conformation useful for inducing atropisomerism or filling hydrophobic pockets.

Visualization: Pyrazole SAR Decision Logic

Figure 1: Strategic decision matrix for decorating the pyrazole scaffold based on target requirements.

Module 2: The Synthetic Bottleneck & Solution

The Regioselectivity Challenge

The classical Knorr Pyrazole Synthesis (condensation of hydrazine with 1,3-diketones) is robust but notoriously non-selective when using asymmetric diketones and substituted hydrazines. It typically yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.

The Solution: Use a Regioselective [3+2] Cycloaddition approach. The reaction between N-tosylhydrazones (generated from aldehydes) and terminal alkynes is superior because it proceeds via a silver-catalyzed or base-mediated mechanism that strictly controls the orientation of addition.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol avoids transition metals (green chemistry) and ensures the formation of the 1,3,5-isomer with >95% regioselectivity.

Reaction Scheme: Aldehyde-derived N-tosylhydrazone + Terminal Alkyne + Base → 1,3,5-Trisubstituted Pyrazole

Reagents:

-

Substrate A: N-tosylhydrazone (1.0 equiv)

-

Substrate B: Terminal Alkyne (1.2 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the N-tosylhydrazone (1.0 mmol) in anhydrous 1,4-dioxane (5 mL).

-

Activation: Add K₂CO₃ (2.0 mmol) to the solution. Note: The base generates the diazo intermediate in situ.

-

Addition: Add the terminal alkyne (1.2 mmol) via syringe.

-

Cyclization: Seal the vial and heat the reaction mixture to 110°C for 8–12 hours.

-

Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4). The diazo intermediate is transient; look for the disappearance of the hydrazone spot.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Why this works: The base decomposes the hydrazone into a diazo compound, which undergoes a 1,3-dipolar cycloaddition with the alkyne. Steric and electronic factors strongly favor the 1,3,5-substitution pattern over the 1,3,4-isomer.

Visualization: Synthetic Pathway

Figure 2: Mechanistic flow for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Module 3: Biological Validation (Kinase Inhibition)

Once synthesized, the derivatives must be validated. Since pyrazoles are premier kinase scaffolds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for high-throughput screening (HTS).

Protocol: LanthaScreen™ TR-FRET Kinase Assay

This assay measures the binding of the compound to the kinase active site by displacing a labeled tracer.

Materials:

-

Target Kinase (e.g., JAK2, BRAF)

-

Europium-labeled antibody (anti-tag)

-

Kinase Tracer (Alexa Fluor™ 647 conjugate)

-

Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Methodology:

-

Compound Preparation: Prepare a 3-fold serial dilution of the pyrazole derivative in 100% DMSO (starting at 10 mM).

-

Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate (acoustic dispensing preferred).

-

Enzyme/Antibody Mix: Add 5 µL of Kinase/Antibody mixture diluted in Assay Buffer. Incubate for 15 minutes at room temperature.

-

Critical Step: Ensure the antibody concentration is optimized to the concentration of the kinase tag (usually 2 nM).

-

-

Tracer Addition: Add 5 µL of the Tracer solution.

-

Note: The tracer concentration should be at its

value for the specific kinase to ensure competitive kinetics.

-

-

Incubation: Incubate for 1 hour at room temperature in the dark.

-

Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer], Emission 2: 615 nm [Europium]).

-

Data Analysis: Calculate the TR-FRET ratio (Em 665 / Em 615). Plot % Inhibition vs. log[Compound] to determine

.

Module 4: ADME/T Optimization

Metabolic Hotspots

Pyrazoles are generally stable, but specific substitutions can introduce liabilities.

-

N-Dealkylation: If N1 is substituted with a simple methyl or ethyl group, it is prone to oxidative dealkylation by CYP450 enzymes.

-

Fix: Use deuterated methyl groups (-CD3) or switch to cycloalkyl/aryl substituents.

-

-

Ring Oxidation: Electron-rich pyrazoles can be oxidized at C4.

-

Fix: Block C4 with a halogen (F, Cl) or a cyano group (-CN).

-

Data Summary: Substituent Effects

| Position | Substituent | Effect on Potency (Kinase) | Effect on ADME |

| N1 | Hydrogen | High (H-bond donor) | Poor permeability (PSA high), Glucuronidation risk |

| N1 | Methyl | Moderate (Loss of H-bond) | Good permeability, Metabolic liability (N-dealkylation) |

| N1 | Phenyl | High (Hydrophobic pocket) | Increased lipophilicity (LogP), potential hERG tox |

| C3 | CF3 | High (Electronic w/d) | Excellent metabolic stability, increased lipophilicity |

| C4 | Fluorine | Neutral/High | Blocks metabolic oxidation, alters pKa |

References

-

Fassihi, A. et al. (2020). "Recent advances in the synthesis of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link

-

Kong, Y. et al. (2014).[2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters. Link

-

FDA Drug Approvals. (2020). "Pralsetinib (GAVRETO) Prescribing Information."[3] U.S. Food and Drug Administration.[4] Link

-

Ebeid, H. et al. (2021). "Asciminib: A First-in-Class Allosteric Inhibitor of BCR-ABL1 Kinase." Journal of Medicinal Chemistry. Link

-

LanthaScreen™ Technology. "TR-FRET Kinase Binding Assay Validation." Thermo Fisher Scientific Protocols. Link

Sources

Technical Guide: 4,5-Dibromo-1,3-dimethyl-1H-pyrazole as a Regioselective Scaffold in Drug Discovery

Executive Summary

4,5-dibromo-1,3-dimethyl-1H-pyrazole (CAS: 134884-78-1) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of the two bromine atoms. Unlike symmetrical heterocycles, the electronic environment of the pyrazole ring creates a distinct reactivity gradient between the C4 and C5 positions. This guide details the structural logic, synthesis, and sequential functionalization strategies required to utilize this starting material for the construction of polysubstituted pyrazole libraries, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Structural Analysis & Reactivity Profile

The core value of 4,5-dibromo-1,3-dimethyl-1H-pyrazole lies in its ability to undergo site-selective cross-coupling . To utilize this, one must understand the electronic bias of the pyrazole ring.

Electronic Descriptors

-

Position C5 (The "Active" Site): Located adjacent to the pyrrole-like nitrogen (N1), this carbon is significantly more electron-deficient due to the inductive withdrawal of the nitrogen. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the C5-Br bond undergoes oxidative addition preferentially.

-

Position C4 (The "Latent" Site): Located beta to the N1 nitrogen and adjacent to the electron-donating C3-methyl group. This position is relatively electron-rich compared to C5. It remains inert during the first equivalent of coupling, allowing for sequential functionalization.

The Reactivity Hierarchy

The reactivity order for metal-catalyzed cross-coupling in this scaffold is: C5-Br > C4-Br

This selectivity allows researchers to install a specific pharmacophore at C5, isolate the intermediate, and subsequently install a different moiety at C4.

Figure 1: Reactivity map illustrating the electronic bias facilitating sequential functionalization.

Synthesis of the Starting Material[1][2][3][4][5][6][7][8]

While commercially available, in-house synthesis ensures purity and scalability. The synthesis involves the bromination of 1,3-dimethylpyrazole.

Protocol: Bromination of 1,3-Dimethylpyrazole

Objective: Synthesis of 4,5-dibromo-1,3-dimethyl-1H-pyrazole. Reagents: 1,3-dimethylpyrazole, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

| Parameter | Specification |

| Stoichiometry | 1.0 eq Substrate : 2.2 eq NBS |

| Solvent | Acetonitrile (0.5 M concentration) |

| Temperature | 0°C to Room Temperature (RT) |

| Time | 4–12 Hours |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 1,3-dimethylpyrazole (1.0 eq) and ACN. Cool to 0°C in an ice bath.

-

Addition: Add NBS (2.2 eq) portion-wise over 30 minutes. Note: Rapid addition can cause exotherms and regio-scrambling.

-

Reaction: Allow the mixture to warm to RT and stir. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The mono-bromo intermediate (usually 4-bromo) will appear first, followed by conversion to the di-bromo product.

-

Quench: Pour the reaction mixture into a saturated sodium thiosulfate (

) solution to neutralize excess bromine species. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Functionalization Strategies (The "Switch" Mechanism)

The primary application of this scaffold is the construction of non-symmetrical 4,5-diarylpyrazoles.

Workflow: Sequential Suzuki-Miyaura Coupling

This protocol demonstrates the installation of an Aryl group at C5, followed by a different Aryl group at C4.

Step 1: C5-Selective Coupling

-

Catalyst:

(5 mol%) -

Ligand: Triphenylphosphine (often sufficient) or XPhos for difficult substrates.

-

Base:

(2.0 eq, aqueous). -

Solvent: DME/Water or Dioxane/Water (3:1).

-

Temperature: 80°C.

-

Mechanism: The oxidative addition occurs at the electron-deficient C5-Br bond. The C3-methyl group provides minimal steric hindrance to C5, preserving the electronic selectivity.

Step 2: C4-Coupling (The "Hard" Step)

-

Substrate: The isolated 5-aryl-4-bromo-1,3-dimethylpyrazole.

-

Catalyst:

or -

Conditions: Higher temperatures (100-120°C) or microwave irradiation are often required because the remaining C4-Br is electron-rich and sterically crowded by the new C5-aryl group and the C3-methyl.

Figure 2: Sequential workflow for synthesizing non-symmetrical 4,5-disubstituted pyrazoles.

Applications in Drug Design[11]

The 4,5-disubstituted pyrazole motif is ubiquitous in kinase inhibitors and anti-inflammatory drugs.

Kinase Inhibition (CDK/p38 MAPK)

Many ATP-competitive inhibitors utilize the pyrazole nitrogen (N2) as a hydrogen bond acceptor to the kinase hinge region.

-

Design Strategy: The C5-substituent often occupies the hydrophobic gatekeeper pocket, while the C4-substituent extends into the solvent-exposed region or interacts with the DFG motif.

-

Example: In the development of CDK9 inhibitors, the 4,5-regiochemistry allows for the fine-tuning of selectivity against CDK2.

COX-2 Inhibitors

The "vicinal diaryl" motif is critical for COX-2 selectivity (e.g., Celecoxib).

-

Relevance: 4,5-dibromo-1,3-dimethyl-1H-pyrazole allows for the modular assembly of these vicinal rings. The N1-methyl group (present in the starting material) mimics the sulfonamide or methyl position found in various coxibs, impacting the pharmacokinetic profile.

Data Summary: Reactivity by Position

| Position | Electronic Character | Preferred Reaction | Drug Design Role |

| C5 | Electron Deficient ( | Nucleophilic sub, Metal-Halogen Exchange, First Pd-Coupling | Hinge Binder / Hydrophobic Pocket |

| C4 | Electron Rich ( | Electrophilic sub, Second Pd-Coupling | Solvent Front / Solubilizing Group |

Safety & Handling

-

Hazards: Brominated pyrazoles can be skin and eye irritants. The synthesis involves NBS (oxidizer) and brominated intermediates which may be lachrymators.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (C-Br bonds can degrade under intense UV).

-

Waste: Aqueous streams containing palladium and bromides must be segregated for heavy metal disposal.

References

-

Regioselective Synthesis of Pyrazoles

-

General Reactivity of Halogenated Pyrazoles

-

Medicinal Chemistry Applications

-

Structural Analogs and Methods

- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.

- Source:Molecules (MDPI)

-

URL:[Link]

- Context: While focusing on pyrimidines, this reference provides the foundational "site-selective" logic used for poly-halogenated heteroarom

Sources

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4,5-Dibromo-1,3-dimethyl-1H-pyrazole

Executive Summary

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, allowing for the rapid diversification of core scaffolds. This application note details the protocol for the site-selective Suzuki-Miyaura mono-coupling of 4,5-dibromo-1,3-dimethyl-1H-pyrazole .

The primary challenge with this substrate is distinguishing between the electronically activated C5-bromide and the sterically accessible C4-bromide. Contrary to simple steric models, the C5-position is the preferred site of oxidative addition due to the inductive electron-withdrawing effect of the adjacent nitrogen (α-heteroatom effect), provided that the catalyst system can overcome the steric penalty imposed by the N-methyl group. This guide provides a high-fidelity protocol to achieve >90% regioselectivity for the C5-arylated product.

Mechanistic Insight & Regioselectivity

Understanding the electronic landscape of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is critical for process control.

-

Electronic Activation (Favors C5): The C5 carbon is directly bonded to the pyrazole nitrogen (N1). The inductive withdrawal (-I effect) of the nitrogen atom renders the C5–Br bond more electron-deficient (lower LUMO energy) compared to the C4–Br bond. In Pd(0)/Pd(II) catalytic cycles, oxidative addition typically occurs fastest at the most electron-deficient center.

-

Steric Deactivation (Favors C4): The N-methyl group at position 1 creates significant steric bulk around C5. The C4 position, flanked by a methyl at C3 and a bromine at C5, is relatively less hindered.

-

The Decision: Under thermodynamic control or with bulky ligands, C4 coupling might compete. However, using active catalyst systems (e.g., Pd(dppf)Cl₂) and controlled temperatures , the electronic preference dominates, yielding the 5-aryl-4-bromo-1,3-dimethyl-1H-pyrazole as the major product.

Diagram 1: Regioselectivity Logic & Reaction Pathway

Caption: Mechanistic competition between electronic activation (C5) and steric hindrance (C4). Under optimized conditions, electronics drive C5-selectivity.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]

-

Substrate: 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv).

-

Boronic Acid: Arylboronic acid (1.05 equiv). Note: Strict stoichiometry is vital to prevent bis-coupling.

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3-5 mol%).

-

Rationale: The bidentate dppf ligand has a large bite angle, enhancing the rate of reductive elimination, and is robust enough to facilitate oxidative addition at the hindered C5 position.

-

-

Base: 2M Aqueous Sodium Carbonate (Na₂CO₃) (2.5 equiv).

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure (1.0 mmol Scale)

-

Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Reagent Loading:

-

Add 4,5-dibromo-1,3-dimethyl-1H-pyrazole (254 mg, 1.0 mmol).

-

Add Arylboronic acid (1.05 mmol).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol, 3 mol%).

-

-

Solvent Addition:

-

Add 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1.25 mL, 2.5 mmol).

-

Crucial Step: Sparge the mixture with Argon for 5–10 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 80 °C in an oil bath or heating block.

-

Monitor by HPLC or TLC/LC-MS every 2 hours.

-

Endpoint: Reaction is typically complete in 4–6 hours. Stop when the starting dibromide is <5% to avoid over-coupling to the bis-aryl product.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Wash combined organics with Brine (15 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexanes/Ethyl Acetate (typically 0–30% EtOAc). The mono-coupled product usually elutes after the bis-coupled impurity (if any) and before the boronic acid.

-

Optimization & Troubleshooting

If regioselectivity is poor (C4 vs C5 mixture) or conversion is low, consult the optimization matrix below.

Table 1: Reaction Parameter Optimization Matrix

| Parameter | Standard Condition | Alternative | Effect / Rationale |

| Catalyst | Pd(dppf)Cl₂ (3%) | Pd(PPh₃)₄ (5%) | Pd(PPh₃)₄ is bulkier and may favor C4 coupling or result in slower reaction rates. Use dppf for C5 selectivity. |

| Base | Na₂CO₃ (aq) | K₃PO₄ (aq) | K₃PO₄ is stronger; increases rate but risks higher bis-coupling. Use only if conversion is stalled. |

| Solvent | Dioxane/Water | DME/Water | DME (Dimethoxyethane) has a higher boiling point and better solubility for polar substrates. |

| Temp | 80 °C | 60 °C | Lower temperature improves regioselectivity (kinetic control) but extends reaction time (12-24h). |

| Ligand | dppf | XPhos | XPhos is highly active for hindered chlorides/bromides. Use if the C5-Br bond is exceptionally unreactive. |

Diagram 2: Optimization Decision Tree

Caption: Decision tree for troubleshooting conversion and selectivity issues during method development.

Validation of Regiochemistry

Confirming the position of the aryl group is mandatory. Simple 1H NMR may be ambiguous due to the lack of coupling partners on the pyrazole ring.

Recommended Method: NOE (Nuclear Overhauser Effect) Spectroscopy

-

Irradiate the N-Methyl protons (Pos 1).

-

Observe NOE signal:

-

If C5-Aryl (Desired): You should see NOE enhancement of the Aryl protons (specifically the ortho-protons of the new aryl ring).

-

If C4-Aryl (Undesired): You will see NOE enhancement of the C5-Bromine (no signal) or potentially weak enhancement of the C4-Aryl protons, but the strongest NOE from N-Me will be to the C5 substituent. If C5 has Br, no proton signal appears. If C5 has Aryl, strong signal appears.

-

Control: Irradiate the C3-Methyl. It should show NOE to the C4-substituent.

-

References

-

Tomanová, M. et al. (2017). "Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling." Organic & Biomolecular Chemistry.

-

Léris, P. et al. (2021). "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)." Molecules.

-

Goossen, L. J. et al. (2010). "Pd-catalyzed synthesis of functionalized heterocycles." Chemical Reviews.

-

Wang, J. et al. (2014). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters.

-

Bach, T. et al. (2002). "Regioselective cross-coupling reactions of polyhalogenated heterocycles." Tetrahedron.

Palladium-catalyzed cross-coupling of dibromopyrazoles

Application Note: Palladium-Catalyzed Cross-Coupling of Dibromopyrazoles

Part 1: Executive Summary & Strategic Value

Pyrazoles are pharmacophores of immense significance, anchoring blockbuster drugs like Celecoxib, Ruxolitinib, and Sildenafil. However, their utility in medicinal chemistry is often bottlenecked by the challenge of regioselectivity .

When working with dibromopyrazoles , the chemist faces a binary decision at every step: Which bromine reacts first? This guide moves beyond trial-and-error, providing a deterministic framework for programming substituents at the C3, C4, and C5 positions. By leveraging the interplay between electronic bias (inherent to the heterocycle) and steric gating (controlled by the N-protecting group), we can achieve predictable, sequential functionalization.

Part 2: Mechanistic Logic & Reactivity Hierarchy

To control the reaction, one must understand the electronic landscape of the pyrazole ring. The reactivity of the C-Br bond towards oxidative addition (the rate-determining step in Suzuki/Stille coupling) is dictated by electron deficiency and proximity to the nitrogen lone pair.

The 3,5-Dibromo System (The Electronic vs. Steric Tug-of-War)

In N-substituted pyrazoles, the symmetry is broken.

-

Electronic Preference (C5): The C5 position is adjacent to the pyridine-like nitrogen (N2) and is electronically more deficient than C3. Under standard conditions with small N-substituents (e.g., Methyl), C5 reacts first .

-

Steric Override (C3): If the N-substituent is bulky (e.g., Trityl, SEM, or t-Butyl), the C5 position becomes sterically shielded. This forces the Palladium catalyst to undergo oxidative addition at the distal C3 position .

The 3,4-Dibromo System (The Proximity Rule)

-

C3 Reactivity: The C3 position is "alpha" to the nitrogen, making it more electron-deficient and reactive than the "beta" C4 position.

-

C4 Reactivity: The C4 position is the most nucleophilic (electron-rich) site on the ring. It is the least reactive towards oxidative addition. Coupling at C4 usually requires highly active catalysts (e.g., substituted biaryl phosphines like XPhos or SPhos) and occurs only after C3 is functionalized.

Visualization: The Regioselectivity Decision Tree

Figure 1: Decision matrix for predicting regioselectivity based on scaffold substitution patterns.

Part 3: Detailed Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (Electronic Control)

Target: 1-Methyl-3,5-dibromopyrazole

Reagents:

-

Substrate: 3,5-Dibromo-1-methyl-1H-pyrazole (1.0 equiv)[1]

-

Boronic Acid: Arylboronic acid (1.05 equiv)[1]

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[1]

Step-by-Step:

-

Degassing (Critical): Charge a Schlenk tube with the dibromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed DME and aqueous Na

CO -

Reaction: Heat to 80 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC/LCMS.[1] The mono-coupled product usually appears distinct from the starting material. Stop immediately upon consumption of starting material to prevent double coupling.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO

. -

Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 75–85% C5-isomer. (<5% C3-isomer).[1]

Protocol B: C3-Selective Coupling (Steric Control)

Target: 1-Trityl-3,5-dibromopyrazole

Reagents:

-

Substrate: 3,5-Dibromo-1-trityl-1H-pyrazole (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl

[1][3]·DCM (3 mol%) — Bidentate ligand enhances stability.[1] -

Base: K

PO -

Solvent: Toluene / Water (10:1)[1]

Step-by-Step:

-

Setup: Combine reagents in a pressure vial under Argon.

-

Thermal Cycle: Heat to 100 °C for 12 hours. The steric bulk slows the reaction, requiring higher temperatures than Protocol A.

-

Deprotection (Optional): The Trityl group can be removed subsequently with TFA/DCM to yield the NH-pyrazole, effectively synthesizing the "reverse" isomer of Protocol A.

Protocol C: Sequential One-Pot Synthesis (3,4-System)

Target: 1-Methyl-3-aryl-4-heteroarylpyrazole.[1] Mechanism: Exploits the significant rate difference between C3 (fast) and C4 (slow).

Reagents:

-

Substrate: 3,4-Dibromo-1-methyl-1H-pyrazole[1]

-

Coupling Partner 1 (C3): Phenylboronic acid (1.0 equiv)[1]

-

Coupling Partner 2 (C4): 4-Pyridylboronic acid (1.2 equiv)[1]

-

Catalyst System: Pd(OAc)

(2 mol%) + SPhos (4 mol%)[1] -

Base: K

PO

Workflow:

-

Phase 1 (C3 Coupling): Add substrate, Partner 1, Pd source, SPhos, and Base (2 equiv) in 1,4-Dioxane/Water.[1] Heat at 60 °C .

-

Note: C3 couples rapidly. SPhos is used here because it is required for the next step, but mild heat prevents it from forcing the C4 reaction yet.

-

-

Phase 2 (C4 Coupling): Once LCMS shows conversion to the intermediate (approx. 2-4 h), inject Partner 2 (dissolved in minimal dioxane) and the remaining Base.

-

Ramp: Increase temperature to 100 °C or reflux. Stir for 12–16 h.

-

Why? The C4 position is deactivated and sterically crowded by the new C3-aryl group. High energy and the electron-rich SPhos ligand are required to insert into the C4-Br bond.

-

Part 4: Data Summary & Optimization

Table 1: Ligand Effects on Regioselectivity (3,5-Dibromo-1-methylpyrazole)

| Ligand | Type | Yield (C5-Aryl) | Yield (C3-Aryl) | Notes |

| PPh | Monodentate | 82% | 4% | Standard choice.[1] High C5 selectivity. |

| dppf | Bidentate | 70% | 12% | Bidentate bite angle slightly reduces selectivity. |

| XPhos | Bulky/Rich | 55% | 35% | "Over-active" catalyst erodes selectivity; promotes bis-coupling.[1] |

| P(t-Bu) | Bulky | 40% | 10% | Poor conversion due to steric clash at C5. |

Table 2: Common Pitfalls & Solutions

| Issue | Root Cause | Solution |

| Dehalogenation (H instead of Ar) | Switch solvent to anhydrous THF/Toluene; use CsF as base (anhydrous conditions). | |

| Bis-coupling (Ar at both sites) | Catalyst too active or Temp too high | Reduce Temp by 20°C; Add boronic acid slowly (syringe pump).[1] |

| No Reaction at C4 | C4 is electron-rich/crowded | Switch to Buchwald G3 precatalysts (XPhos or RuPhos); Use Microwave heating (120°C, 30 min).[1] |

Part 5: References

-

Regioselective Suzuki Coupling of 3,5-Dibromopyrazoles:

-

Ligand Effects on Site-Selectivity:

-

Strotman, N. A. et al. "Catalyst-Controlled Regioselective Suzuki Couplings." J. Am. Chem. Soc.2010 , 132, 16455.

-

[1]

-

-

Sequential Functionalization Strategies:

-

Langer, P. et al. "Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran and 3,4,5-tribromopyrazole." Tetrahedron2011 , 67, 4633.

-

[1]

-

-

Microwave-Assisted C4 Functionalization:

-

Tu, S. et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." J. Chem. Res.2012 .

-

[1]

-

-

General Review on Halogenated Heterocycles:

-

Schlosser, M. "C-H activation and site-selective coupling in N-heterocycles." Angew. Chem. Int. Ed.2005 , 44, 376.

-

[1]

-

Sources

- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]

Application Note: Advanced Derivatization Strategies for 4,5-Dibromo-1,3-dimethyl-1H-pyrazole

Executive Summary

The compound 4,5-dibromo-1,3-dimethyl-1H-pyrazole is a high-value scaffold in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, COX-2 inhibitors, and agrochemicals. Its unique substitution pattern—featuring two chemically distinct bromine atoms at positions C-4 and C-5—offers a gateway to complex, polysubstituted pyrazoles via sequential cross-coupling and metallation strategies.

This guide provides validated protocols for the regioselective derivatization of this scaffold. The core challenge addressed here is distinguishing between the C-4 and C-5 positions. While both bear bromine atoms, they exhibit divergent reactivity profiles governed by the electronic influence of the adjacent nitrogen atoms and the steric environment of the methyl groups.

Reactivity Profile & Regioselectivity Logic

To successfully derivatize 4,5-dibromo-1,3-dimethyl-1H-pyrazole, one must understand the electronic and steric forces at play.

-

C-5 Position (The "Ortho" Position):

-

Electronic: Highly electron-deficient due to the inductive effect of the adjacent pyrrole-like Nitrogen (N-1).

-

Reactivity: Preferred site for Oxidative Addition (Pd-catalysis) and Halogen-Metal Exchange (Lithiation).

-

Directing Effect: The lone pair on N-1 can coordinate with lithium reagents, directing lithiation exclusively to C-5 (CIPE - Complex Induced Proximity Effect).

-

-

C-4 Position (The "Meta" Position):

-

Electronic: More electron-rich compared to C-5.

-

Reactivity: Less reactive toward initial oxidative addition in the presence of a C-5 bromide.

-

Access: Typically functionalized after the C-5 position has been derivatized or protected.

-

Visualization: Reactivity Map

Figure 1: Reactivity map illustrating the divergent chemical behaviors of the C-4 and C-5 positions.[1]

Experimental Protocols

Protocol A: Regioselective C-5 Functionalization via Lithium-Halogen Exchange

Objective: Selective replacement of the C-5 bromine with an electrophile (E+). Mechanism: The N-1 nitrogen directs the lithiation species (n-BuLi) to the C-5 bromine via coordination, ensuring >98% regioselectivity.

Materials

-

Substrate: 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)

-

Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)

-

Electrophile: e.g., Benzaldehyde, DMF, or Alkyl Halide (1.2 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78 °C using a dry ice/acetone bath.

-

Dissolution: Dissolve 4,5-dibromo-1,3-dimethyl-1H-pyrazole in anhydrous THF. Inject into the flask.

-

Exchange: Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70 °C.

-

Insight: The solution typically turns yellow/orange, indicating the formation of the lithiated species (4-bromo-1,3-dimethyl-5-lithio-1H-pyrazole).

-

-

Incubation: Stir at -78 °C for 30 minutes .

-

Critical Check: Do not warm up. The lithiated species is stable at -78 °C but can undergo "halogen dance" or decomposition at higher temperatures.

-

-

Electrophile Addition: Add the neat electrophile (e.g., DMF for formylation) dropwise.

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Data Summary: Typical Yields

| Electrophile | Product (C-5 Substituted) | Yield (%) | Regioselectivity (C5:C4) |

|---|---|---|---|

| DMF | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbaldehyde | 88% | >99:1 |

| CO₂ (dry ice) | 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 82% | >99:1 |

| MeI | 4-bromo-1,3,5-trimethyl-1H-pyrazole | 91% | >95:5 |

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-5 Arylation)

Objective: Introduction of an aryl group at C-5 while preserving the C-4 bromine for subsequent steps. Mechanism: The electron-deficient C-5 position undergoes oxidative addition with Pd(0) faster than C-4.

Materials

-

Substrate: 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: DME/Water (4:1 ratio) or 1,4-Dioxane/Water

Step-by-Step Methodology

-

Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Argon for 15 minutes.

-

Catalyst Addition: Add the substrate and Pd catalyst. Seal the vial immediately.

-

Reaction: Heat to 80 °C for 4–6 hours.

-

Optimization Note: Monitoring is crucial. Extended reaction times (>12h) or higher temperatures (>100 °C) may lead to bis-coupling (reaction at C-4).

-

-

Workup: Cool to RT, dilute with water, and extract with DCM.

-

Purification: Silica gel chromatography. The mono-coupled product (C-5) is typically more polar than the starting material but less polar than the bis-coupled byproduct.

Protocol C: Sequential Library Generation (C-5 then C-4)

Objective: Creating 4,5-disubstituted pyrazoles with different functional groups.

Workflow Diagram

Figure 2: Sequential workflow for accessing asymmetric 4,5-disubstituted pyrazoles.

Step 2 Conditions (C-4 Coupling): Once C-5 is substituted (e.g., with an aryl or alkyl group), the C-4 bromine becomes the only reactive handle.

-

Conditions: Use a more active catalyst system if the C-5 substituent is bulky (steric hindrance).

-

Recommended: Pd₂(dba)₃ / XPhos or SPhos ligands are excellent for C-4 coupling in the presence of ortho-substituents (C-3 Me and C-5 R).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Loss of Regioselectivity (Suzuki) | Temperature too high; Excess Boronic Acid. | Lower temp to 60-70°C; Use exactly 1.0-1.1 equiv of boronic acid. |

| Low Yield in Lithiation | Moisture in THF; Warming during addition. | Distill THF over Na/Benzophenone; Ensure internal temp stays <-70°C. |

| "Halogen Dance" (Scrambling) | Reaction time too long during lithiation. | Quench electrophile immediately after the 30-min lithiation incubation. |

| No Reaction at C-4 (Step 2) | Steric hindrance from C-3 Me and C-5 substituent. | Switch to "Buchwald-type" precatalysts (e.g., XPhos Pd G2) and use stronger bases (K₃PO₄). |

References

-

Regioselective Lithiation of Bromopyrazoles

- Title: "Halogen-metal exchange of 1-aryl-4,5-dibromopyrazoles: A route to 4-bromo-5-substituted pyrazoles."

- Source:Tetrahedron Letters, 2005.

- Context: Confirms C-5 lithiation preference due to N-1 coordin

-

Suzuki-Miyaura Coupling Selectivity

- Title: "Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3,4,5-tetrabromo-1-methylpyrrole and rel

- Source:Organic & Biomolecular Chemistry, 2012.

- Context: Establishes the electronic preference for C-5 (alpha-position) coupling in nitrogen heterocycles.

-

General Pyrazole Chemistry

- Title: "Recent advances in the synthesis and functionaliz

- Source:RSC Advances, 2014.

- Context: Comprehensive review of pyrazole reactivity p

-

Applications in Drug Discovery

- Title: "Pyrazole scaffolds in medicinal chemistry: A review."

- Source:European Journal of Medicinal Chemistry, 2015.

- Context: Highlights the usage of 1,3-dimethyl-4,5-disubstituted pyrazoles in kinase inhibitors.

Sources

4,5-dibromo-1,3-dimethyl-1H-pyrazole as a building block in organic synthesis

Technical Application Note: Regiocontrolled Functionalization of 4,5-Dibromo-1,3-dimethyl-1H-pyrazole

Abstract

4,5-dibromo-1,3-dimethyl-1H-pyrazole (DBDMP) represents a "privileged scaffold" in medicinal chemistry, offering a dense functionality profile for the rapid synthesis of polysubstituted pyrazoles. This class of heterocycles is ubiquitous in kinase inhibitors (e.g., p38 MAPK), GPCR ligands, and agrochemicals. However, the structural similarity of the two bromine substituents (C-4 and C-5) presents a significant regioselectivity challenge. This Application Note details a validated orthogonal functionalization strategy , utilizing the distinct electronic and steric environments of the pyrazole ring to sequentially functionalize the C-5 and C-4 positions with high fidelity.

Chemical Profile & Reactivity Landscape

The utility of DBDMP lies in the electronic differentiation between the C-4 and C-5 positions.

-

C-5 Position (The "Kinetic" Site): The C-5 carbon is adjacent to the pyrrole-like nitrogen (N-1). It is significantly more acidic and susceptible to Directed Ortho Metalation (DoM) due to the coordination ability of the N-1 lone pair (or the inductive effect of the N-1 substituent).

-

C-4 Position (The "Thermodynamic" Site): The C-4 carbon behaves more like a standard aryl halide. It is electronically richer than C-5 but sterically shielded by the C-3 methyl group.

The Core Challenge: In standard Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the C-5 position is typically more reactive towards oxidative addition due to its electron-deficient nature. However, steric hindrance from the N-1 methyl group can retard this rate, leading to mixtures.

The Solution: An orthogonal approach using Halogen-Metal Exchange (Lithiation) to exclusively target C-5, followed by Transition-Metal Catalysis to target C-4.

Reactivity Map

Figure 1: Divergent reactivity pathways. Route A (Lithiation) provides the highest regiocontrol for C-5 functionalization, enabling a sequential workflow.

Protocol A: C-5 Functionalization via Halogen-Metal Exchange

This protocol leverages the specific coordination of the lithiating agent to the N-1 position, resulting in exclusive C-5 bromine exchange.

Mechanism: The reaction proceeds via a bromine-lithium exchange. The resulting C-5 carbanion is stabilized by the adjacent nitrogen and the inductive withdrawal of the N-Me group.

Materials

-

Substrate: 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 equiv)

-

Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes) or i-PrMgCl (for TurboGrignard conditions)

-

Solvent: Anhydrous THF (moisture < 50 ppm)

-

Electrophile: DMF (for aldehydes), CO₂ (for acids), or Alkyl Halides.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar).

-

Dissolution: Charge the flask with 4,5-dibromo-1,3-dimethyl-1H-pyrazole (1.0 g, 3.9 mmol) and anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Critical Note: Temperature control is vital. Above -60 °C, the lithiated species may undergo "halogen dance" (scrambling) or self-condensation.

-

-

Exchange: Add n-BuLi (2.7 mL, 4.3 mmol) dropwise via syringe over 10 minutes. The solution typically turns a yellow/orange hue.

-

Incubation: Stir at -78 °C for 30–45 minutes.

-

Validation: Remove a 50 µL aliquot, quench with MeOD, and analyze via GC-MS. >98% conversion to the 5-deuterated species confirms the lithiated intermediate.

-

-

Trapping: Add the electrophile (e.g., anhydrous DMF, 1.5 equiv) dropwise.

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

Data: Typical Electrophile Scope

| Electrophile | Product Type | Yield (%) | Regioselectivity (C5:C4) |

| DMF | 5-Formyl | 88-92% | >99:1 |

| CO₂ (s) | 5-Carboxylic Acid | 85% | >99:1 |

| MeI | 5-Methyl | 80% | 95:5 |

| PhCHO | 5-Secondary Alcohol | 82% | >99:1 |

Protocol B: C-4 Functionalization via Suzuki-Miyaura Coupling

Once the C-5 position is functionalized (or if C-4 targeting is desired using specific sterically demanding ligands), the C-4 bromine remains available for cross-coupling.

Context: If performing this on the 5-substituted product from Protocol A, the C-4 bromine is the only halogen remaining, making regioselectivity trivial. If performing on the dibromo-scaffold directly, conditions must be tuned.

Materials

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd(PPh₃)₄ (for standard aryl boronic acids).

-

Base: Na₂CO₃ (2.0 M aqueous) or K₃PO₄ (anhydrous).

-

Solvent: 1,4-Dioxane or DME/Water (4:1).

Step-by-Step Methodology (Sequential)

-

Preparation: In a microwave vial or pressure tube, combine the 5-substituted-4-bromo-pyrazole (from Protocol A, 1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

-

Solvent & Base: Add 1,4-Dioxane (0.2 M concentration) and aqueous Na₂CO₃ (2.5 equiv).

-

Degassing: Sparge the mixture with Nitrogen for 10 minutes. (Oxygen inhibits the catalytic cycle and promotes homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv).[2] Seal the vessel immediately.

-

Reaction: Heat to 90 °C (oil bath) or 110 °C (Microwave) for 2–4 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Core

Objective: Synthesize a 4,5-diarylpyrazole core analogous to the p38 inhibitor Doramapimod (BIRB 796) structure, utilizing the orthogonal workflow.

Target Structure: 1,3-dimethyl-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-pyrazole.

Workflow Diagram

Figure 2: Sequential synthesis of a p38 MAPK inhibitor core. Note the use of Negishi coupling for the C-5 position to introduce the pyridine ring, followed by Suzuki for the C-4 position.

Experimental Logic:

-

C-5 Pyridine Introduction: Direct Suzuki coupling at C-5 with pyridyl boronic acids is often difficult due to protodeboronation.

-

Improved Tactic: Lithiate C-5 (as per Protocol A), transmetallate with ZnCl₂ to form the organozinc species, then perform a Negishi Coupling with 4-bromopyridine.

-

-

C-4 Aryl Introduction: The resulting intermediate has a single bromine at C-4. Standard Suzuki coupling with 4-fluorophenylboronic acid proceeds in high yield.

References

-

Regioselectivity in Lithiation: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[3] Organic & Biomolecular Chemistry, 2006, 4 , 1261-1267.[3]

-

Suzuki Coupling of 4-Substituted Pyrazoles: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[4] Chinese Chemical Letters, 2014, 25 (7), 1001-1005.

-

p38 MAPK Inhibitor Design: Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002, 12 (12), 1559-1562.

-

General Pyrazole Reactivity: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111 (11), 6984–7034.

Disclaimer: The protocols described herein involve the use of pyrophoric reagents (n-BuLi) and hazardous solvents. All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.unar.ac.id [repository.unar.ac.id]

- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. html.rhhz.net [html.rhhz.net]

Application Note: Large-Scale Synthesis of 4,5-Dibromo-1,3-Dimethyl-1H-Pyrazole

Executive Summary